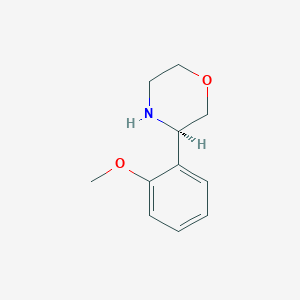

(R)-3-(2-Methoxyphenyl)morpholine

Description

(R)-3-(2-Methoxyphenyl)morpholine hydrochloride (CAS No. 1391400-34-2) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . It is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate, certified under ISO quality standards, and utilized in global pharmaceutical research and manufacturing . The compound features a morpholine ring substituted with a 2-methoxyphenyl group at the 3-position, with the (R)-enantiomer configuration critical for its stereospecific biological interactions . Storage recommendations include maintaining the compound under inert atmospheric conditions at room temperature to preserve stability .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3R)-3-(2-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1 |

InChI Key |

YRWHPTGNKPPZDT-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2COCCN2 |

Canonical SMILES |

COC1=CC=CC=C1C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methoxyphenyl)morpholine typically involves the reaction of 2-methoxyphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of ®-3-(2-Methoxyphenyl)morpholine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may result in the removal of the methoxy group.

Scientific Research Applications

(R)-3-(2-Methoxyphenyl)morpholine Applications

(R)-3-(2-Methoxyphenyl)morpholine hydrochloride (C11H16ClNO2) is a chemical compound with diverse applications in pharmaceutical development, material science, agricultural chemistry, biochemical research, and cosmetic formulations .

Scientific Research Applications

(R)-3-(2-Methoxyphenyl)morpholine and its derivatives are utilized across various scientific disciplines:

- Pharmaceutical Development This compound is a key intermediate in synthesizing analgesics and anti-inflammatory drugs . Morpholine-containing compounds have been explored for central nervous system (CNS) drug discovery, demonstrating interactions with receptors like CB2 and influencing activity related to analgesia and inflammation . Specifically, the morpholine ring can act as a scaffold to direct interacting arms in the correct positions within a compound .

- Material Science In material science, it enhances the properties of polymers and coatings, leading to more durable and effective products .

- Agricultural Chemistry This compound can improve the efficacy of pesticides and herbicides while reducing environmental impact in agrochemicals .

- Biochemical Research It provides insights into disease mechanisms by studying enzyme interactions and cellular processes .

- Cosmetic Formulations It is incorporated into cosmetic products for its stabilizing properties, which ensures better texture and longevity of formulations .

Morpholine in Drug Discovery

Morpholine is a versatile moiety with wide-ranging pharmacological activities due to different mechanisms of action . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities . The ability of morpholine to enhance the potency of the molecule through molecular interactions with the target protein (kinases) or to modulate the pharmacokinetic properties propelled medicinal chemists and researchers to synthesize morpholine ring by the efficient ways and to incorporate this moiety to develop various lead compounds with diverse therapeutic activities .

Morpholino Compounds as GPCR Antagonists

Morpholino compounds and derivatives may be useful as antagonists of G-protein coupled receptors (GPCRs) or as lead molecules for the design and synthesis of therapeutic compounds . Serotonin receptors, also known as 5-hydroxytryptamine (5-HT) receptors, are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems . Once activated, the serotonin receptors modulate the release of many neurotransmitters and hormones . 5-HT receptors are targets for pharmaceutical drugs, including antidepressants, antipsychotics, anorectics, antiemetics, gastroprokinetic agents, and antimigraine agents .

Studies of Morpholine-Based Heterocycles

New morpholinylchalcones have been prepared and used as building blocks for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-]pyrimidines . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities . Pyridopyrimidine derivatives have chemical and biological significance with antimicrobial, analgesic, anti-allergic, antitumor, antihypertensive, antileishmanial, antifolate, anti-inflammatory, ant-tuberculostatic, anticonvulsant, diuretic, potassium sparing, and anti-aggressive activities .

Antitumor Evaluation

Mechanism of Action

The mechanism of action of ®-3-(2-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Overview of (R)-3-(2-Methoxyphenyl)morpholine and Analogues

*Calculated based on molecular formulae from references.

Key Structural and Functional Differences

Core Ring Systems: The morpholine ring in (R)-3-(2-Methoxyphenyl)morpholine provides distinct electronic and steric properties compared to piperazine derivatives like HBK14–HBK17.

Substituent Effects :

- The 2-methoxyphenyl group in the target compound contributes to π-π stacking interactions with aromatic residues in biological targets, a feature absent in analogues like (R)-3-(methoxymethyl)morpholine .

- Halogenated substituents (e.g., chlorine in HBK15) enhance lipophilicity and binding affinity to hydrophobic pockets in receptors, whereas fluorine in 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine improves metabolic stability by resisting oxidative degradation .

Stereochemistry :

- The (R)-enantiomer of 3-(2-methoxyphenyl)morpholine may exhibit distinct target selectivity compared to racemic mixtures or (S)-isomers, as seen in other chiral morpholine derivatives (e.g., aprepitant analogues in ) .

Biological Activity

(R)-3-(2-Methoxyphenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a methoxy-substituted phenyl group, is being investigated for various therapeutic applications, including its roles in antidiabetic and neuroprotective activities. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: (R)-3-(2-Methoxyphenyl)morpholine

- Molecular Formula: CHNO

- CAS Number: [Not provided in search results]

- Molecular Weight: 179.25 g/mol

The morpholine ring is a six-membered heterocyclic compound containing one nitrogen atom, which is crucial for its interaction with biological targets.

Antidiabetic Activity

Recent studies have highlighted the potential of morpholine derivatives, including (R)-3-(2-Methoxyphenyl)morpholine, as antidiabetic agents. Morpholine compounds have been shown to act as positive allosteric modulators of GLP-1 receptors, which can enhance glucose metabolism and reduce food intake in obesity models .

Key Findings:

- Morpholine derivatives exhibit significant inhibition of α-glucosidases, enzymes involved in carbohydrate digestion, thus contributing to their antidiabetic effects .

- In vivo studies demonstrated that certain morpholine derivatives could improve glucose handling in diabetic models without off-target effects .

Neuroprotective Effects

Morpholine compounds have also been studied for their neuroprotective properties. The presence of the methoxy group in (R)-3-(2-Methoxyphenyl)morpholine may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

Mechanisms:

- The compound may modulate sigma receptors (σ1R and σ2R), which are implicated in various neurodegenerative diseases and pain pathways .

- Research indicates that morpholine derivatives can influence serotonin receptors, potentially affecting mood regulation and cognitive functions .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antidiabetic Properties | Identified as a positive allosteric modulator of GLP-1 receptors | Promising candidate for diabetes treatment |

| Study 2: Neuroprotective Effects | Modulates sigma receptors and serotonin pathways | Potential therapeutic agent for CNS disorders |

| Study 3: Enzyme Inhibition | Inhibits α-glucosidases effectively | Supports use in managing carbohydrate metabolism |

The biological activity of (R)-3-(2-Methoxyphenyl)morpholine is primarily attributed to its ability to bind selectively to specific receptors involved in metabolic regulation and neuroprotection. The interactions with GLP-1 receptors facilitate enhanced insulin secretion and improved glucose homeostasis. Additionally, the modulation of sigma receptors contributes to its neuroprotective effects by reducing neuronal excitability and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.